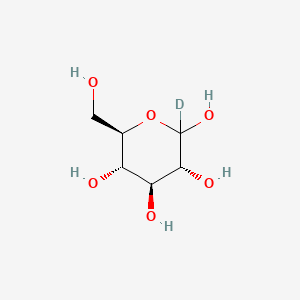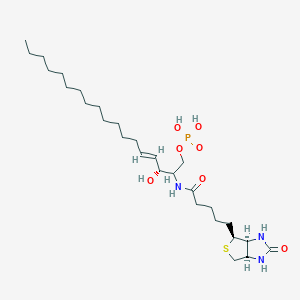![molecular formula C₁₆H₁₄N₈O₈ B1146327 N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline CAS No. 1179-29-9](/img/structure/B1146327.png)
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline involves reactions that yield complex structures. For instance, dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates were synthesized through the reaction of dialkyl (2Z)-2-hydroxybut-2-enedioates with 2,4-dinitrophenylhydrazine. The structural study of these compounds employed IR and 1H NMR spectroscopy, mass spectrometry, and X-ray analysis (Mukovoz et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of functional groups and bonding patterns, as confirmed by spectroscopic and X-ray analytical techniques. This detailed analysis aids in understanding the chemical behavior and potential applications of the synthesized compounds (Mukovoz et al., 2019).
Chemical Reactions and Properties
These compounds undergo several chemical reactions, highlighting their reactivity and potential for further chemical modification. The synthesis routes and reactions involved in their formation offer insights into their chemical properties and the mechanisms underlying their reactions (Mukovoz et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and sensitivity, are crucial for their handling and potential applications. Comparative analyses of these properties against commercially available compounds help in assessing their suitability for various applications (Klapötke et al., 2015).
Chemical Properties Analysis
The chemical properties, including the amination efficiency and reactivity towards other chemical groups, are central to understanding the behavior and utility of these compounds in synthetic chemistry. The efficiency of amination reactions and the ability to form polysubstituted derivatives through various reactions are particularly noteworthy (Legault & Charette, 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Energetic Properties
N-[3-[(2,4-Dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is involved in the synthesis of energetic materials. For example, the synthesis of 4-Amino-3,5-dinitroaniline and its derivatives, like 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol, demonstrates its application in creating compounds with significant energetic properties (Klapötke et al., 2015).
Structure and Biological Activity
The structure and biological activity of derivatives, such as (2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]butanedioic Acid Esters, have been studied. These derivatives have been synthesized and examined using various spectroscopic methods and X-ray analysis, indicating their potential in structural biology and chemical research (Mukovoz et al., 2019).
Novel Routes to N-Amino-1H-Pyrrolo[2,3-B]Pyridines
The chemical's role in the synthesis of N-amino-1H-pyrrolo[2,3-b]pyridines from α-hydroxyarylalkyl ketones and hydrazines is another application. Such pathways are crucial in the development of new organic compounds with potential applications in medicinal chemistry and drug design (Chudinov et al., 2007).
Reactions with Trioxoalkanoic Acid Esters
Studies have also been conducted on the reactions of 3,4,6-trioxoalkanoic acid esters with 2,4-dinitrophenylhydrazine. These reactions lead to the formation of complex organic compounds, providing insights into the versatility and reactivity of N-[3-[(2,4-Dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline in synthetic organic chemistry (Mukovoz et al., 2017).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for the study of “N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline” are not available, research into related compounds continues to be active. For instance, the development of new methods for the analysis of monosaccharides using derivatization procedures with reagents like 2,4-dinitrophenylhydrazine is an area of ongoing research .
Eigenschaften
IUPAC Name |
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSLKVHFIVYYTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

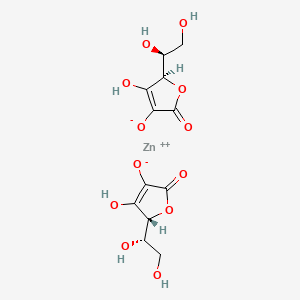
![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)

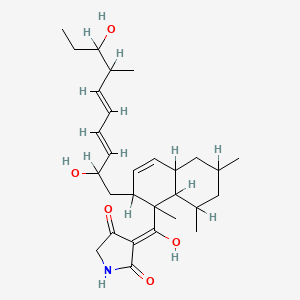

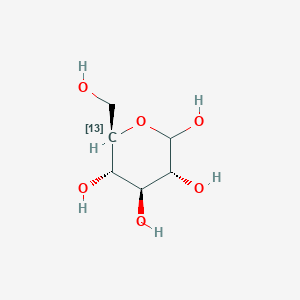
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
